molecular formula C5H4N4O B063421 Allopurinol CAS No. 180749-06-8

Allopurinol

Numéro de catalogue: B063421
Numéro CAS: 180749-06-8
Poids moléculaire: 136.11 g/mol
Clé InChI: OFCNXPDARWKPPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Mechanism

Allopurinol works by inhibiting xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition results in decreased uric acid production, which is beneficial in conditions characterized by elevated uric acid levels. The mechanism enhances the reutilization of hypoxanthine and xanthine for nucleotide synthesis, ultimately leading to lower serum and urinary uric acid concentrations .

Gout Management

  • Indication : this compound is indicated for the management of primary and secondary gout.
  • Mechanism : Reduces uric acid levels, alleviating symptoms such as acute attacks and tophi formation.
  • Recommendation : Initiated in patients with frequent gout attacks or chronic kidney disease .

Tumor Lysis Syndrome Prevention

  • Indication : Used in patients undergoing chemotherapy for malignancies that may cause rapid cell lysis and subsequent hyperuricemia.
  • Effectiveness : Prevents elevations in uric acid levels during cancer treatment .

Recurrent Calcium Oxalate Nephrolithiasis

  • Indication : this compound is prescribed for patients with recurrent kidney stones associated with hyperuricosuria.
  • Clinical Findings : Studies indicate significant reductions in urinary uric acid excretion with treatment .

Cardiovascular Health

  • Research Insights : Recent studies suggest that this compound may improve endothelial function and reduce cardiovascular events in patients with heart failure or hypertension.
  • Case Study : A randomized controlled trial showed that this compound significantly improved endothelial function in patients with chronic heart failure .

Chronic Kidney Disease

  • Application : this compound has been studied for its potential to slow the progression of chronic kidney disease (CKD).
  • Findings : In a clinical trial involving patients with stages 3 and 4 CKD, this compound administration resulted in significant reductions in serum creatinine levels and improvements in glomerular filtration rate among those with mild impairment .

Data Tables

Application AreaIndicationKey Findings
GoutManagement of primary/secondary goutReduces uric acid levels; alleviates symptoms
Tumor Lysis SyndromePrevention during chemotherapyPrevents hyperuricemia during treatment
Recurrent Calcium Oxalate NephrolithiasisManagement of recurrent stonesSignificant reduction in urinary uric acid
Cardiovascular HealthImprovement of endothelial functionEnhanced blood flow response; reduced oxidative stress
Chronic Kidney DiseaseSlowing disease progressionImproved kidney function; significant serum creatinine reduction

Case Studies

  • Endothelial Dysfunction in Heart Failure
    • A study involving 11 patients with chronic heart failure demonstrated that daily administration of this compound improved endothelial function significantly compared to placebo, suggesting potential cardiovascular benefits .
  • Chronic Kidney Disease Progression
    • In a clinical trial involving CKD patients, those treated with this compound showed significant improvements in renal function metrics over a year, particularly among those with mild glomerular filtration rate impairment .
  • Hypertension Management in Adolescents
    • A crossover trial indicated that this compound effectively reduced blood pressure in adolescents diagnosed with stage 1 hypertension, highlighting its potential role beyond traditional applications .

Mécanisme D'action

Target of Action

Allopurinol primarily targets the enzyme xanthine oxidase . This enzyme is responsible for the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, this compound prevents the formation of uric acid, a substance that can form crystals in the joints and cause gout .

Mode of Action

This compound acts as a competitive inhibitor of xanthine oxidase . It is a structural analogue of the natural purine base, hypoxanthine . After ingestion, this compound is metabolized to its active metabolite, oxypurinol (alloxanthine), in the liver . Both this compound and oxypurinol inhibit the action of xanthine oxidase .

Biochemical Pathways

The inhibition of xanthine oxidase by this compound and oxypurinol leads to an increase in the concentrations of hypoxanthine and xanthine in urine and plasma, and a decrease in the concentrations of uric acid in plasma . This compound and oxypurinol are also converted by the purine salvage pathway to their respective ribonucleotides .

Pharmacokinetics

This compound has an oral bioavailability of 79 ± 20% . It is rapidly and extensively absorbed following oral administration . The elimination half-life of this compound is approximately 1.2 ± 0.3 hours . This compound is rapidly metabolized to its active metabolite, oxypurinol, which has an elimination half-life of approximately 15 hours . Oxypurinol is cleared almost entirely by urinary excretion .

Result of Action

The primary result of this compound’s action is a reduction in the production of uric acid . This leads to a decrease in serum and urinary uric acid concentrations . As a result, the symptoms of gout, which may include painful tophi, joint pain, inflammation, redness, decreased range of motion, and swelling, are relieved .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal function can impact the clearance of this compound and its metabolites . Additionally, the use of certain medications, such as uricosuric drugs, can affect the hypouricemic efficacy of this compound .

Analyse Biochimique

Biochemical Properties

Allopurinol plays a significant role in biochemical reactions. It interacts with the enzyme xanthine oxidase, inhibiting its activity . This inhibition decreases the production of uric acid, a compound associated with gout and kidney stones . This compound is a structural analog of the natural purine base, hypoxanthine .

Cellular Effects

This compound has various effects on cellular processes. It reduces the production of uric acid by inhibiting biochemical reactions immediately preceding its formation . This compound impedes ATP production and energy distribution through influences on the creatine kinase circuit . It can also cause a reduction in body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions .

Molecular Mechanism

The mechanism of action of this compound involves its metabolization to its active metabolite, oxypurinol (alloxanthine), in the liver . Both this compound and oxypurinol inhibit the action of xanthine oxidase enzyme . This inhibition decreases the production of uric acid, thereby reducing its levels in the blood and urine .

Temporal Effects in Laboratory Settings

Over time, this compound and its metabolite oxypurinol have been observed to induce significant reduction in body weight, systolic blood pressure, blood glucose, insulin, lipids, and improve kidney functions and endothelial integrity compared to non-treated rats . This compound also has a significant reduction in state 3 respiration and state 4 respiration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound treatment induced significant reduction in body weight, systolic blood pressure, blood glucose, insulin, lipids, and improved kidney functions and endothelial integrity compared to non-treated rats . Febuxostat was found to be more effective than this compound in normalizing serum fasting glucose, uric acid, catalase, and glutathione peroxidase activities .

Metabolic Pathways

This compound is involved in the purine degradation pathway, where it inhibits the xanthine oxidase-catalyzed metabolism of hypoxanthine and xanthine, reactions that ultimately result in the production of uric acid . This compound is rapidly metabolized to its active metabolite, oxypurinol, predominantly in the liver by aldehyde oxidase and to a lesser extent by xanthine oxidase .

Transport and Distribution

This compound and its metabolite oxypurinol are transported and distributed within cells and tissues. The pharmacokinetic parameters of this compound include oral bioavailability of 79 ± 20%, an elimination half-life of 1.2 ± 0.3 hours, apparent oral clearance of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration of 1.31 ± 0.41 L/kg .

Subcellular Localization

It is known that this compound and its metabolite oxypurinol inhibit the action of the xanthine oxidase enzyme, which is found in the cytoplasm of cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allopurinol can be synthesized through various methods. One common synthetic route involves the reaction of 4,6-dihydroxypyrimidine with formamide under high-temperature conditions (160-180°C) to yield this compound . The reaction typically requires concentrated hydrochloric acid as a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .

Comparaison Avec Des Composés Similaires

Activité Biologique

Allopurinol is a xanthine oxidase inhibitor primarily used to manage hyperuricemia and gout. Its biological activity extends beyond uric acid reduction, influencing various biochemical pathways and exhibiting potential therapeutic effects in other medical conditions. This article delves into the mechanisms of action, clinical applications, and research findings related to this compound's biological activity.

This compound functions by inhibiting xanthine oxidase, an enzyme responsible for converting hypoxanthine to xanthine and xanthine to uric acid. This inhibition leads to decreased serum and urine uric acid levels, alleviating gout symptoms and preventing gout flares. Additionally, this compound enhances the reutilization of hypoxanthine and xanthine for nucleotide synthesis through the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), thereby promoting feedback inhibition of de novo purine synthesis .

Mechanism Description
Xanthine Oxidase InhibitionDecreases uric acid production by inhibiting the conversion of hypoxanthine to uric acid.
Nucleotide ReutilizationIncreases hypoxanthine and xanthine availability for nucleotide synthesis.
Feedback InhibitionReduces de novo purine synthesis via increased nucleotide concentrations.

Clinical Applications

  • Gout Management : this compound is the first-line treatment for chronic gout management. Clinical studies have shown that it effectively lowers serum uric acid (sUA) levels, reducing the frequency of gout attacks .
  • Chronic Kidney Disease (CKD) : Research indicates that this compound may slow the progression of CKD, particularly in patients with mild to moderate renal impairment. A study demonstrated significant reductions in serum creatinine levels and improvements in glomerular filtration rate (GFR) among patients treated with this compound compared to placebo .
  • Cardiovascular Health : this compound has been investigated for its potential benefits in improving endothelial function and reducing oxidative stress in patients with chronic heart failure. A randomized controlled trial found that this compound significantly improved forearm blood flow responses, indicating enhanced endothelial function .
  • Cancer Research : Novel derivatives of this compound have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Gout Management

In a randomized controlled trial involving 610 patients with chronic gout, those receiving this compound achieved target sUA levels significantly more often than those on placebo (23.3% vs. 66.5% with lesinurad plus this compound) after six months . This highlights this compound's effectiveness in managing hyperuricemia.

Case Study 2: Toxic Epidermal Necrolysis

A notable adverse effect associated with this compound is toxic epidermal necrolysis (TEN). In one case, a 67-year-old patient developed TEN after initiating this compound therapy for elevated uric acid levels without symptomatic gout. This case underscores the importance of careful patient selection and monitoring during this compound therapy .

Research Findings

  • Oxidative Stress Reduction : this compound treatment was associated with a significant decrease in plasma malondialdehyde levels, indicating reduced oxidative stress in patients with chronic heart failure .
  • Pharmacogenetic Considerations : Genetic testing for HLA-B*58:01 before starting this compound can help prevent severe adverse reactions such as Stevens-Johnson syndrome or TEN, particularly in high-risk populations .
  • Combination Therapy Efficacy : Combining lesinurad with this compound has been shown to enhance sUA control compared to this compound alone, suggesting that combination therapies may provide additional benefits for patients inadequately controlled on monotherapy .

Propriétés

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name allopurinol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Allopurinol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022573
Record name Allopurinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allopurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L
Record name SID56424020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allopurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allopurinol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Allopurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Allopurinol is a structural analog of the natural purine base, hypoxanthine. After ingestion, allopurinol is metabolized to its active metabolite, oxypurinol (_alloxanthine_) in the liver, which acts as an inhibitor of xanthine oxidase enzyme. Allopurinol and its active metabolite inhibit xanthine oxidase, the enzyme that converts hypoxanthine to xanthine and xanthine to uric acid. Inhibition of this enzyme is responsible for the effects of allopurinol. This drug increases the reutilization of hypoxanthine and xanthine for nucleotide and nucleic acid synthesis by a process that involves the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This process results in an increased nucleotide concentration, which causes feedback inhibition of de novo purine synthesis. The end result is decreased urine and serum uric acid concentrations, which decreases the incidence of gout symptoms. Accompanying the reduction of serum uric acid by allopurinol is an increase in the serum and urine concentrations of hypoxanthine and xanthine (due to inhibition of xanthine oxidase). In the absence of allopurinol, regular urinary excretion of oxypurines almost entirely occurs in the form of uric acid. After the ingestion of allopurinol, the contents of excreted urine are hypoxanthine, xanthine, and uric acid. Because each substance has its own individual solubility, the concentration of uric acid in plasma is decreased without exposing the renal tissues to a high load of uric acid, thereby decreasing the risk of crystalluria. By lowering the uric acid concentration in the plasma below its limits of solubility, allopurinol encourages the dissolution of gout tophi. Although the levels of hypoxanthine and xanthine are found to be increased after allopurinol ingestion, the risk of deposition in renal tissues is less than that of uric acid, as they become more soluble and are rapidly excreted by the kidney., Allopurinol inhibits xanthine oxidase, the enzyme that catalyzes the conversion of hypoxanthine to xanthine and of xanthine to uric acid. Oxypurinol, a metabolite of allopurinol, also inhibits xanthine oxidase. By inhibiting xanthine oxidase, allopurinol and its metabolite block conversion of the oxypurines (hypoxanthine and xanthine) to uric acid, thus decreasing serum and urine concentrations of uric acid. The drug differs, therefore, from uricosuric agents which lower serum urate concentrations by promoting urinary excretion of uric acid. Xanthine oxidase concentrations are not altered by long-term administration of the drug., Allopurinol does not directly interfere with purine nucleotide or nucleic acid synthesis. The drug, however, indirectly increases oxypurine and allopurinol ribonucleotide concentrations and decreases phosphoribosylpyrophosphate concentrations, thus decreasing de novo purine biosynthesis by pseudofeedback inhibition. In addition, allopurinol increases the incorporation of hypoxanthine and xanthine into DNA and RNA, thereby further decreasing serum urate concentrations. Allopurinol may produce a deficit of total purines (uric acid and oxypurines) amounting to several hundred mg daily., Accompanying the decrease in uric acid produced by allopurinol is an increase in serum and urine concentrations of hypoxanthine and xanthine. Plasma concentrations of these oxypurines do not, however, rise commensurately with the fall in serum urate concentrations and are often 20-30% less than would be expected in view of urate concentrations prior to allopurinol therapy. This discrepancy occurs because renal clearance of the oxypurines is at least 10 times greater than that of uric acid. In addition, normal urinary purine output is almost exclusively uric acid, but after treatment with allopurinol, it is composed of uric acid, xanthine, and hypoxanthine, each having independent solubility. Thus, the risk of crystalluria is reduced. Alkalinization of the urine increases the solubility of the purines, further minimizing the risk of crystalluria. Decreased tubular transport of uric acid also results in increased renal reabsorption of calcium and decreased calcium excretion., Allopurinol also interferes with de novo pyrimidine nucleotide synthesis by inhibiting orotidine 5'-phosphate decarboxylase. Secondary orotic aciduria and orotidinuria result. Orotic acid is highly insoluble and could form a heavy sediment of urinary crystals; however, the increased excretion of orotic acid and orotidine rarely exceeds 10% of the total pyrimidines synthesized by the body. In addition, enhanced conversion of uridine to uridine 5'-monophosphate usually occurs and, therefore, this partial inhibition of pyrimidine synthesis is considered innocuous., Allopurinol may also inhibit hepatic microsomal enzymes. Allopurinol is not cytotoxic and has no effect on transplantable tumors. The drug has no analgesic, anti-inflammatory, or uricosuric activity.
Record name Allopurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allopurinol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals

CAS No.

315-30-0, 184789-03-5, 691008-24-9
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184789-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopurinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691008-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allopurinol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allopurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name allopurinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name allopurinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name allopurinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allopurinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allopurinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLOPURINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allopurinol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Allopurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

greater than 662 °F (NTP, 1992), >300, 350 °C
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20510
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allopurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00437
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allopurinol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Allopurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allopurinol
Reactant of Route 2
Allopurinol
Reactant of Route 3
Allopurinol
Reactant of Route 4
Allopurinol
Reactant of Route 5
Allopurinol
Reactant of Route 6
Allopurinol
Customer
Q & A

Q1: How does Allopurinol exert its urate-lowering effect?

A: this compound is a xanthine oxidase inhibitor, effectively lowering serum uric acid (sUA) levels by blocking the enzyme responsible for the conversion of hypoxanthine to xanthine and ultimately to uric acid. [, , ]

Q2: Does this compound impact other pathways besides uric acid synthesis?

A: While primarily known for its role in inhibiting xanthine oxidase, this compound may also influence other pathways. Research suggests it might enhance the antioxidant properties of extracellular fluid, although this remains a topic of debate. [] Some studies also propose that this compound, by increasing endogenous adenosine levels, may exert neuroprotective and inhibitory effects. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C5H4N4O, and its molecular weight is 136.11 g/mol.

Q4: Are there studies on the material compatibility and stability of this compound?

A4: The provided research articles primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions would require further investigation from relevant sources.

Q5: Does this compound exhibit catalytic properties?

A5: this compound acts as an enzyme inhibitor, specifically targeting xanthine oxidase. It does not possess inherent catalytic properties in the context of chemical reactions.

Q6: Have computational chemistry and modeling techniques been applied to this compound research?

A6: While the provided papers do not delve into specific computational studies, researchers utilize computational chemistry and modeling to investigate this compound's interactions with its target, potential structure-activity relationships, and to design novel analogs.

Q7: What is the stability profile of this compound under different storage conditions?

A7: The research papers provided do not explicitly address the stability and formulation of this compound. Determining the drug's stability under various conditions (temperature, humidity, pH) is crucial for ensuring its efficacy and shelf-life.

Q8: Could you elaborate on the pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME)?

A: this compound is readily absorbed after oral administration, undergoing hepatic metabolism to its active metabolite, oxypurinol. Both compounds are primarily excreted in the urine. [] The dosage may require adjustment based on renal function, as impaired excretion can lead to drug accumulation and increase the risk of adverse effects. [, , ]

Q9: What do preclinical studies reveal about the efficacy and safety of this compound?

A: Preclinical studies in animals have demonstrated the efficacy of this compound in preventing acute pancreatitis induced by specific agents. [, ] These studies highlight the potential protective effects of this compound in reducing organ damage caused by oxidative stress.

Q10: What is the clinical evidence supporting the use of this compound in treating gout?

A: Clinical trials have established the effectiveness of this compound in lowering serum uric acid levels in patients with gout. [, , ] Studies have demonstrated its ability to reduce the frequency and severity of gout flares and promote the regression of tophi. [, ]

Q11: Are there known mechanisms of resistance to this compound in the treatment of gout?

A: While this compound is generally effective, some patients might experience inadequate responses. This could be attributed to factors such as poor adherence to therapy, inadequate dosage, or genetic variations influencing drug response. []

Q12: Are there any biomarkers to predict this compound efficacy or identify potential adverse effects?

A: HLA-B*58:01 genotyping is recommended before initiating this compound therapy, especially in Asian populations, as it's strongly associated with an increased risk of severe cutaneous adverse reactions. [, , ]

Q13: What analytical methods are commonly used to quantify this compound and its metabolites in biological samples?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) or mass spectrometry (MS), is routinely employed to measure this compound and its metabolites in biological fluids like plasma or serum. []

Q14: What is the environmental impact of this compound, and are there strategies for its degradation or removal from wastewater?

A14: The provided research articles do not address the environmental impact of this compound. Investigating its fate and effects in the environment, as well as developing strategies to mitigate any negative impact, is crucial for responsible drug development and utilization.

Q15: How are analytical methods for this compound quantification validated to ensure accuracy, precision, and specificity?

A: Analytical method validation is a crucial aspect of ensuring reliable and reproducible results. The validation process for this compound quantification would involve establishing various parameters, including linearity, accuracy, precision, sensitivity, specificity, and robustness, following established guidelines and regulatory requirements. []

Q16: What quality control measures are implemented during this compound manufacturing to ensure its safety and efficacy?

A16: While not explicitly detailed in the provided research, strict quality control measures are essential throughout the manufacturing process of this compound. This involves adhering to Good Manufacturing Practices (GMP) to control for raw material quality, manufacturing processes, and final product testing.

Q17: Can this compound induce or inhibit drug-metabolizing enzymes, thereby affecting the metabolism of other drugs?

A17: While the research papers provided do not specifically focus on this aspect, this compound might have the potential to interact with drug-metabolizing enzymes. It's crucial to consider and monitor for potential drug interactions, especially when this compound is used concurrently with other medications.

Q18: What is known about the biocompatibility and biodegradability of this compound?

A18: The research papers primarily focus on the pharmacological effects of this compound. Further investigation is needed to evaluate its biocompatibility and biodegradability, particularly in the context of developing novel drug delivery systems or understanding its long-term environmental impact.

Q19: Are there alternative therapies for gout that rival the efficacy of this compound?

A: Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is an alternative treatment option for patients with hyperuricemia and gout. [, ] Other urate-lowering agents like probenecid and benzbromarone are also utilized in clinical practice. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.